Diltiazem Malate

Description

Properties

CAS No. |

144604-00-2 |

|---|---|

Molecular Formula |

C26H32N2O9S |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

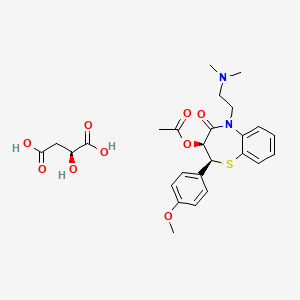

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1 |

InChI Key |

IUSFTUWHKCSCDY-QTKZZPNDSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |

Origin of Product |

United States |

Foundational & Exploratory

Diltiazem Malate: A Comprehensive Technical Guide on its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of Diltiazem Malate, a salt form of the widely used calcium channel blocker, diltiazem. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering a consolidated resource of its fundamental chemical and physical characteristics.

Executive Summary

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] While commonly formulated as a hydrochloride salt, the malate salt offers alternative physicochemical properties that can be advantageous in specific formulation development scenarios. This guide summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the compound's mechanism of action.

Physicochemical Properties of Diltiazem and its Malate Salt

The fundamental properties of diltiazem and its malate salt are crucial for understanding its behavior in various pharmaceutical processes, from formulation to in vivo absorption. The data, compiled from various scientific sources, is presented below.

| Property | Value | Source(s) |

| Chemical Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate L-malate | [2][3] |

| Molecular Formula | C₂₆H₃₂N₂O₉S | [4] |

| Molecular Weight | 548.61 g/mol | [4] |

| CAS Number | 144604-00-2 | |

| Appearance | Powder | [4] |

| Melting Point | The melting point for Diltiazem L-malate has been determined by Differential Thermal Analysis (DTA). For specific values, refer to the comprehensive study by Stepanovs et al., 2016.[5] For reference, Diltiazem base melts at 103.8 °C and Diltiazem Hydrochloride at 214.5 °C.[3] | [3][5] |

| Solubility | Water: Diltiazem L-malate exhibits lower aqueous solubility than diltiazem hydrochloride but is significantly more soluble than the diltiazem free base.[2] Other Solvents: Soluble in DMSO.[4] | [2][4] |

| pKa (Diltiazem Base) | Strongest Basic: 8.18 | |

| LogP (Diltiazem Base) | 2.73 - 3.09 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should encompass the expected melting point (e.g., 25 °C to 250 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, where heat flow is plotted against temperature.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water or a co-solvent system if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Purity and Identification by RP-HPLC and UV-Vis Spectroscopy

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for diltiazem (e.g., ~237-240 nm).

-

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample solution into the HPLC system. The purity is assessed by the area percentage of the main peak relative to any impurity peaks. Identification is confirmed by comparing the retention time with that of a reference standard.

B. UV-Vis Spectrophotometry

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M HCl or methanol).

-

Spectral Acquisition: Scan the solution over a wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.

-

Analysis: The resulting spectrum, showing characteristic absorbance maxima, can be used for qualitative identification by comparison with a reference spectrum.

Mechanism of Action and Experimental Workflow Visualization

Diltiazem functions by blocking L-type calcium channels, which are critical for the contraction of cardiac and vascular smooth muscle. This inhibition leads to a reduction in intracellular calcium levels, resulting in vasodilation and a decrease in heart rate and contractility.

Caption: Diltiazem's mechanism of action on L-type calcium channels.

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a new pharmaceutical salt like this compound.

Caption: Workflow for physicochemical characterization of a pharmaceutical salt.

References

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

A Deep Dive into the Molecular Interactions of Diltiazem Malate with L-type Calcium Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3][4] Its therapeutic efficacy is rooted in its specific interaction with L-type calcium channels (Cav1.2), leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[1][2][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of diltiazem malate on L-type calcium channels, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows.

Core Mechanism of Action: State-Dependent Pore Blockade

Diltiazem exerts its inhibitory effect on L-type calcium channels through a sophisticated, state-dependent mechanism. It preferentially binds to the channel when it is in the inactivated state, a conformation that is more frequently adopted during periods of high-frequency stimulation, such as in tachyarrhythmias.[6][7] This "use-dependent" or "frequency-dependent" blockade makes diltiazem particularly effective in controlling heart rate.[7][8]

Structural biology studies, primarily using X-ray crystallography on ancestral Cav channel constructs, have revealed that diltiazem binds within the central cavity of the channel's pore, just beneath the selectivity filter.[3][9] In this position, the diltiazem molecule physically obstructs the permeation pathway for calcium ions.[3][9] The binding site is formed by residues from the pore-lining transmembrane segments IIIS6 and IVS6 of the α1 subunit.[8][9][10] Notably, this binding site overlaps with that of phenylalkylamine blockers like verapamil.[3][9]

Diltiazem can access its binding site from both the extracellular and intracellular sides of the membrane.[5][8] The uncharged form of the molecule is thought to traverse the membrane, while the charged form interacts with the binding site from the intracellular side, contributing to the use-dependent block.[8]

Signaling Pathway of Diltiazem Action

Caption: Signaling pathway of diltiazem's action on L-type calcium channels.

Quantitative Analysis of Diltiazem's Effects

The interaction of diltiazem with L-type calcium channels has been quantified through various experimental approaches, providing valuable data for understanding its potency and mechanism.

Table 1: Inhibitory Concentrations (IC50) of Diltiazem

| Cell Type/Channel Isoform | Experimental Condition | IC50 (µM) | Reference |

| Ancestral Cav Channel (CavAb) | Resting state | 41 | [9] |

| Human Mesenteric Arterial Myocytes | Holding potential -60 mV, pH 7.2 | 51 | [11] |

| Human Mesenteric Arterial Myocytes | Holding potential -60 mV, pH 9.2 | 20 | [11] |

| Cardiac Splice Variant (Cav1.2CM) | Use-dependent block (0.03 Hz) | Higher than smooth muscle variants | [12] |

| Smooth Muscle Splice Variant (Cav1.2SM) | Use-dependent block (0.03 Hz) | 75 ± 13 | [12] |

| Smooth Muscle Splice Variant (Cav1.2b) | Use-dependent block (0.03 Hz) | 87 ± 13 | [12] |

Table 2: Effects of Diltiazem on L-type Channel Gating Properties

| Channel Isoform | Parameter | Effect of Diltiazem (100 µM) | Reference |

| Cav1.2CM | V0.5 of activation | -7.9 mV shift | [12] |

| Cav1.2SM | V0.5 of activation | ~ -3 mV shift | [12] |

| Cav1.2b | V0.5 of activation | ~ -3 mV shift | [12] |

| Wild-Type Cav1.2 | Recovery from inactivation | Delayed | [10][12] |

| Guinea-Pig Ventricular Myocytes | Mean open time | Insignificant effect | [6] |

| Guinea-Pig Ventricular Myocytes | Frequency of openings | Reduced | [6] |

| Guinea-Pig Ventricular Myocytes | Unitary current amplitude | No effect | [6] |

Allosteric Interactions

Diltiazem's binding and effects are allosterically modulated by other calcium channel blockers, particularly dihydropyridines (DHPs) like amlodipine. Diltiazem enhances the binding of DHPs to their distinct receptor site on the L-type calcium channel.[9] Conversely, the binding of a DHP can alter the binding pose of diltiazem within the channel pore, potentially mimicking a high-affinity configuration that is induced by voltage-dependent inactivation.[3][9] This allosteric interaction underscores the complex interplay of different drug classes on the same molecular target.

Logical Relationship of Allosteric Modulation

Caption: Allosteric interactions between diltiazem and dihydropyridines.

Experimental Protocols

The elucidation of diltiazem's mechanism of action has relied on a combination of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of diltiazem on ion channel function in real-time.

Methodology:

-

Cell Preparation: Cardiac myocytes, vascular smooth muscle cells, or cell lines (e.g., tsA-201, HEK293) expressing specific Cav1.2 channel subunits are cultured.[6][8][12] For primary cells, enzymatic dissociation is often employed.[6]

-

Recording Configuration: The whole-cell patch-clamp configuration is commonly used to record macroscopic currents, while the cell-attached configuration can be used for single-channel recordings.[6][8][12]

-

Solutions: The external solution typically contains Ba2+ or Ca2+ as the charge carrier, along with physiological salts. The internal (pipette) solution contains a cesium-based solution to block potassium channels and appropriate buffering agents. Diltiazem is applied either to the bath solution (extracellular application) or included in the pipette solution (intracellular application).[6][8]

-

Voltage Protocols: A series of voltage steps are applied to elicit channel opening, inactivation, and to study the voltage- and use-dependence of diltiazem block. Recovery from inactivation is assessed using a two-pulse protocol.[12]

-

Data Analysis: Current amplitudes, activation and inactivation kinetics, and current-voltage relationships are analyzed before and after diltiazem application to determine its effects on channel gating and to calculate parameters like IC50.[12]

Experimental Workflow for Patch-Clamp Analysis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diltiazem. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomerism of Diltiazem and its Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomerism of diltiazem, detailing the distinct pharmacological profiles of its four stereoisomers. We present a thorough examination of their differential biological activities, supported by quantitative data, and elucidate the underlying mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the separation and biological evaluation of these stereoisomers, and provides visual representations of key concepts through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Diltiazem and its Stereoisomerism

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain arrhythmias.[1] Its mechanism of action primarily involves the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[2] This leads to vasodilation and a reduction in heart rate and contractility, thereby alleviating cardiovascular symptoms.

The diltiazem molecule possesses two chiral centers, giving rise to four possible stereoisomers: two enantiomeric pairs of diastereomers. The commercially available and therapeutically utilized form is the (+)-cis-isomer, specifically the (2S,3S)-diltiazem.[3] The other stereoisomers, namely the (-)-cis-(2R,3R), (+)-trans-(2R,3S), and (-)-trans-(2S,3R) isomers, exhibit significantly different pharmacological properties.[4][5] Understanding the unique biological activities of each stereoisomer is crucial for optimizing therapeutic outcomes and for the development of novel, more selective cardiovascular drugs.

The Stereoisomers of Diltiazem

The four stereoisomers of diltiazem are depicted below. The cis and trans nomenclature refers to the relative orientation of the p-methoxyphenyl group at position 2 and the acetate group at position 3 of the benzothiazepine ring.

Differential Biological Activity of Diltiazem Stereoisomers

The biological activity of diltiazem is highly stereospecific. The (+)-cis isomer is the most potent inhibitor of L-type calcium channels and is responsible for the therapeutic effects of the drug.[6] The other isomers exhibit significantly weaker or different pharmacological activities.

Inhibition of Sarcolemmal L-type Calcium Channels

Radioligand binding studies have demonstrated that only the (+)-cis form of diltiazem interacts with high affinity with the Ca-channel receptors of guinea-pig heart sarcolemma preparations.[5] The potency of the four isomers in inhibiting the binding of d-cis-[3H]diltiazem to rabbit T-tubule calcium channels follows the order: d-cis > l-cis > d-trans = l-trans.[6]

Inhibition of Mitochondrial Na+/Ca2+ Exchange

In addition to their effects on sarcolemmal calcium channels, diltiazem stereoisomers also interact with the mitochondrial sodium-calcium (Na+/Ca2+) exchanger. Interestingly, the stereoselectivity for this target differs from that of the L-type calcium channel. Both the (+)-optical isomers of the cis- and trans-forms of diltiazem inhibit Na+/Ca2+ exchange activity with comparable potency, while the (-)-optical isomers are largely ineffective.[5]

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the biological activity of diltiazem stereoisomers.

| Stereoisomer | Target | Parameter | Value | Reference |

| (+)-cis-Diltiazem | Sarcolemmal L-type Ca2+ Channel (Guinea-pig heart) | KD | 120 nM | [5] |

| (-)-cis-Diltiazem | Sarcolemmal L-type Ca2+ Channel (Guinea-pig heart) | - | Ineffective | [5] |

| (+)-trans-Diltiazem | Sarcolemmal L-type Ca2+ Channel (Guinea-pig heart) | - | Ineffective | [5] |

| (-)-trans-Diltiazem | Sarcolemmal L-type Ca2+ Channel (Guinea-pig heart) | - | Ineffective | [5] |

Table 1: Binding Affinity of Diltiazem Stereoisomers to Sarcolemmal L-type Calcium Channels.

| Stereoisomer | Target | Parameter | Value | Reference |

| (+)-cis-Diltiazem | Mitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart) | IC50 | 10-20 µM | [5] |

| (-)-cis-Diltiazem | Mitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart) | IC50 | > 200 µM | [5] |

| (+)-trans-Diltiazem | Mitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart) | IC50 | 10-20 µM | [5] |

| (-)-trans-Diltiazem | Mitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart) | IC50 | > 200 µM | [5] |

Table 2: Inhibitory Potency of Diltiazem Stereoisomers on Mitochondrial Na+/Ca2+ Exchange.

Mechanism of Action: Signaling Pathway

Diltiazem exerts its therapeutic effects by blocking L-type calcium channels, which are crucial for the influx of calcium into cardiac and vascular smooth muscle cells. This inhibition disrupts the excitation-contraction coupling process, leading to vasodilation and reduced cardiac workload.

Experimental Protocols

Separation of Diltiazem Stereoisomers by HPLC

A representative High-Performance Liquid Chromatography (HPLC) method for the separation of diltiazem and its related substances is outlined below. This method can be adapted for the separation of its stereoisomers, often requiring a chiral stationary phase.

-

Column: Hypersil-ODS, 5 µm, 200 mm x 4.6 mm.[7]

-

Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium phosphate buffer (55:45 v/v) containing 0.06% triethylamine, with the pH adjusted to 3.75.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 237 nm.[7]

-

Temperature: Ambient.[7]

-

Injection Volume: 20 µL.[7]

-

Sample Preparation: A stock solution of 1.0 mg/mL diltiazem hydrochloride is prepared in the mobile phase. Working solutions are made by appropriate dilution.[7]

Radioligand Binding Assay for Calcium Channel Affinity

This protocol provides a general framework for a radioligand binding assay to determine the affinity of diltiazem stereoisomers for L-type calcium channels in cardiac sarcolemmal membranes.

-

Membrane Preparation: Isolate cardiac sarcolemmal vesicles from a suitable animal model (e.g., guinea pig, rabbit) through differential centrifugation.

-

Radioligand: [3H]d-cis-diltiazem.

-

Binding Buffer: A suitable physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]d-cis-diltiazem and varying concentrations of the unlabeled diltiazem stereoisomers.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values for each stereoisomer by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Assay for Mitochondrial Na+/Ca2+ Exchange Activity

The following is a representative protocol to assess the inhibitory effect of diltiazem stereoisomers on mitochondrial Na+/Ca2+ exchange.

-

Mitochondria Isolation: Isolate mitochondria from heart tissue (e.g., guinea pig) using standard differential centrifugation procedures.

-

Calcium Loading: Load the isolated mitochondria with 45Ca2+ in a suitable buffer.

-

Initiation of Exchange: Initiate Na+-dependent Ca2+ efflux by adding a known concentration of NaCl to the mitochondrial suspension in the presence of a respiratory inhibitor and a Ca2+ uniporter blocker (e.g., ruthenium red).

-

Inhibition Studies: Perform the Na+-induced Ca2+ efflux assay in the presence of varying concentrations of the diltiazem stereoisomers.

-

Measurement of Ca2+ Efflux: At various time points, take aliquots of the mitochondrial suspension and separate the mitochondria from the medium by rapid centrifugation through a layer of silicone oil.

-

Quantification: Measure the amount of 45Ca2+ remaining in the mitochondrial pellet using liquid scintillation counting.

-

Data Analysis: Calculate the rate of Ca2+ efflux and determine the IC50 values for each stereoisomer.

Conclusion

The stereochemistry of diltiazem plays a pivotal role in its pharmacological activity. The (+)-cis-(2S,3S) isomer is the active component responsible for the therapeutic efficacy of diltiazem as a calcium channel blocker. The other stereoisomers exhibit markedly different and weaker activities, particularly at the L-type calcium channel. However, the stereoselectivity for the mitochondrial Na+/Ca2+ exchanger is distinct, with both (+)-cis and (+)-trans isomers showing inhibitory activity. This detailed understanding of the structure-activity relationship of diltiazem's stereoisomers is essential for the rational design of new cardiovascular drugs with improved selectivity and therapeutic profiles. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the nuanced pharmacology of these important stereoisomers.

References

- 1. Modification of cardiac sarcolemmal Na+-Ca2+ exchange by diltiazem and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of diltiazem and its related substances by HPLC and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Diltiazem Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of diltiazem malate, a salt form of the widely used calcium channel blocker, diltiazem. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed crystallographic data, experimental methodologies, and a discussion of the solid-state properties critical for pharmaceutical formulation.

Introduction

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by blocking the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2][3] While commonly formulated as a hydrochloride salt, alternative salt forms like this compound are explored to modify physicochemical properties such as solubility and dissolution rate, which can influence the drug's bioavailability and therapeutic efficacy.[4][5] Understanding the solid-state chemistry, particularly the crystal structure and polymorphism of this compound, is paramount for ensuring the quality, stability, and performance of the active pharmaceutical ingredient (API).

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact a drug's solubility, melting point, and stability.[6] Therefore, a thorough characterization of the polymorphic landscape of a drug substance is a critical aspect of pharmaceutical development.[7] This guide focuses on the known crystal structure of diltiazem L-malate and provides a framework for investigating its potential polymorphism.

Crystal Structure of Diltiazem L-Malate

The crystal structure of diltiazem L-malate has been determined by single-crystal X-ray diffraction.[8] The salt crystallizes in a well-defined system, with specific interactions between the diltiazem cation and the L-malate anion governing the overall packing arrangement.

Crystallographic Data

The crystallographic data for diltiazem L-malate provides a quantitative description of its solid-state structure. These parameters are essential for the unambiguous identification and characterization of this crystalline form.

| Parameter | Value[8] |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 9.3387 |

| b (Å) | 13.9027 |

| c (Å) | 16.5550 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2149.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.354 |

| R-factor (%) | 4.6 |

Molecular and Supramolecular Structure

In the crystal structure of diltiazem L-malate, the diltiazem molecule is protonated at the nitrogen atom of the dimethylaminoethyl group, forming a cation. This positively charged moiety interacts with the deprotonated carboxylate groups of the L-malate anion through hydrogen bonding.[4][8] These hydrogen bonds are the primary interactions that stabilize the crystal lattice.

The supramolecular assembly is characterized by a network of these ionic and hydrogen-bonding interactions, leading to a specific three-dimensional packing arrangement. The conformation of the diltiazem molecule in the malate salt is also a key feature of its crystal structure.

Polymorphism of this compound

While the crystal structure of the L-malate salt has been elucidated, the existence of other polymorphic forms of this compound has not been extensively reported in the scientific literature. However, the potential for polymorphism should not be disregarded, as different crystallization conditions can often lead to the formation of distinct crystal lattices. A thorough polymorphic screen is therefore a crucial step in the solid-state characterization of this compound.

Hypothetical Polymorphic Screening Workflow

A systematic approach is required to explore the polymorphic landscape of this compound. The following workflow outlines a general strategy for such an investigation.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of results. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of Diltiazem L-Malate

Objective: To synthesize the L-malate salt of diltiazem.

Materials:

-

Diltiazem base

-

L-malic acid

-

Acetonitrile

Procedure: [9]

-

Dissolve equimolar amounts of diltiazem base and L-malic acid in a minimal amount of acetonitrile at ambient temperature. For example, dissolve 50 mg (0.12 mmol) of diltiazem base and 16.2 mg (0.12 mmol) of L-malic acid in 5 mL of acetonitrile.[9]

-

Allow the solvent to evaporate slowly under ambient conditions.

-

Collect the resulting colorless plate-like crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure of diltiazem L-malate.

Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

-

Select a suitable single crystal of diltiazem L-malate and mount it on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a standard data collection strategy (e.g., ω-scans).

-

Process the collected data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validate the final structure using crystallographic software.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain a characteristic fingerprint of the crystalline form of this compound and to identify different polymorphs.

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a detector.

Procedure:

-

Gently grind a small amount of the this compound sample to a fine powder.

-

Place the powdered sample on a sample holder.

-

Acquire the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

-

Process the data to identify the peak positions (2θ) and their relative intensities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and enthalpy of fusion, of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum pan.

-

Seal the pan (hermetically or with a pinhole, depending on the experiment).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature and peak temperature of thermal events.

Diltiazem's Mechanism of Action: A Signaling Pathway

Diltiazem's therapeutic effect is a consequence of its interaction with L-type calcium channels and the subsequent modulation of intracellular calcium signaling.

As depicted, diltiazem blocks the L-type calcium channels, leading to a reduction in intracellular calcium concentration.[10] This, in turn, decreases the activation of calmodulin and myosin light chain kinase (MLCK), resulting in reduced contraction of vascular smooth muscle and cardiac muscle.[10] The physiological consequences include vasodilation, a decrease in heart rate, and reduced myocardial contractility, all of which contribute to its antihypertensive and antianginal effects.[11][12]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of diltiazem L-malate, including its crystallographic data and supramolecular features. While a single crystalline form has been well-characterized, the potential for polymorphism necessitates a thorough investigation using systematic screening methods. The provided experimental protocols offer a foundation for the synthesis and solid-state characterization of this compound. Furthermore, the elucidation of diltiazem's mechanism of action through its signaling pathway highlights the molecular basis for its therapeutic utility. A comprehensive understanding of the solid-state properties of this compound is essential for the development of stable, safe, and effective pharmaceutical products.

References

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical [crystalpharmatech.com]

- 8. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 12. Diltiazem - Wikipedia [en.wikipedia.org]

In-depth analysis of Diltiazem Malate's molecular formula C26H32N2O9S

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem Malate, with the molecular formula C26H32N2O9S, is the malate salt of Diltiazem, a potent benzothiazepine calcium channel blocker.[1][2] This technical guide provides a comprehensive analysis of its molecular and physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its analysis are presented, alongside a depiction of its mechanism of action through relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Molecular and Physicochemical Properties

This compound is a salt formed between the active pharmaceutical ingredient Diltiazem and L-malic acid.[3] This salt formation is a common strategy to modify the physicochemical properties of a drug substance.[3]

Molecular Data

| Property | Value | Source |

| Molecular Formula | C26H32N2O9S | [4][5] |

| Molecular Weight | 548.61 g/mol | [4][5] |

| IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate; (2S)-2-hydroxybutanedioic acid | [6] |

| CAS Number | 144604-00-2 | [2] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | Diltiazem Base: 103.8 °C; Diltiazem Hydrochloride: 214.5 °C | [7] |

| Water Solubility (Predicted) | 0.0168 mg/mL | [1] |

| pKa (Strongest Acidic) | 12.86 (Predicted) | [1][2] |

| pKa (Strongest Basic) | 8.18 (Predicted) | [1][2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the Diltiazem base, followed by salt formation with L-malic acid.

Synthesis of Diltiazem Base

A common route for the synthesis of Diltiazem involves the condensation of 4-methoxybenzaldehyde with methyl chloroacetate, followed by reaction with 2-aminothiophenol to form the benzothiazepine ring system. The resulting intermediate is then further modified to yield Diltiazem.[8][9]

Preparation of this compound

Experimental Protocol:

-

Dissolution: Dissolve equimolar amounts of Diltiazem base and L-malic acid in a suitable solvent, such as acetonitrile.[10]

-

Crystallization: Allow the solvent to evaporate slowly at ambient temperature.[10]

-

Isolation: Collect the resulting crystals of this compound.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol. The exact ratio may need optimization.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.[12]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

Analysis: The retention time and peak area are used to identify and quantify the analyte.

UV-Visible Spectrophotometry

Experimental Protocol:

-

Instrumentation: A UV-Visible spectrophotometer.

-

Solvent: A suitable solvent in which this compound is soluble, such as methanol.

-

Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.

-

Analysis: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The absorbance at λmax can be used for quantitative analysis based on a calibration curve. For diltiazem, a λmax around 240 nm is often utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[12]

-

Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.

-

Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the molecular structure of the compound. Two-dimensional NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[12]

Mechanism of Action and Signaling Pathways

Diltiazem is a non-dihydropyridine calcium channel blocker.[2] Its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[13][14] This action leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.[2][14]

Signaling Pathway in Vascular Smooth Muscle

Diltiazem's vasodilatory effect is achieved by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This prevents the calcium-dependent activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[6][13][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Compound: this compound (CHEMBL1200805) - ChEMBL [ebi.ac.uk]

- 6. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 9. Diltiazem | 42399-41-7 [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 12. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 : Oriental Journal of Chemistry [orientjchem.org]

- 13. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Diltiazem: A Pharmacological Whitepaper on the Benzothiazepine Calcium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diltiazem, a prominent member of the benzothiazepine class, occupies a unique and critical role in cardiovascular pharmacology.[1][2][3] As a non-dihydropyridine calcium channel blocker, it exerts its therapeutic effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells.[4][5][6] This document provides an in-depth technical overview of diltiazem, detailing its chemical nature, mechanism of action, pharmacokinetics, and clinical effects. It synthesizes quantitative data from key clinical trials, outlines foundational experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Introduction: The Benzothiazepine Derivative in Cardiovascular Medicine

Diltiazem is a cornerstone therapy for several cardiovascular conditions, including hypertension, angina pectoris, and certain cardiac arrhythmias.[2][5][7][8] Approved by the FDA in 1982, its distinction lies in its benzothiazepine chemical structure, which confers a pharmacological profile intermediate between the more vasoselective dihydropyridines (e.g., nifedipine) and the more cardioselective phenylalkylamines (e.g., verapamil).[1][2][4] This dual action on both the heart and vascular smooth muscle allows for a broad range of therapeutic applications, from reducing blood pressure and myocardial oxygen demand to controlling heart rate.[2][4][7]

The core of diltiazem's activity is its function as a calcium channel antagonist.[1] It specifically targets L-type calcium channels, inhibiting the slow inward current of calcium ions that is crucial for the excitation-contraction coupling in muscle cells.[2][6][9] This guide will explore the molecular interactions, physiological consequences, and clinical data that define diltiazem's role in modern pharmacology.

Mechanism of Action: Targeting the L-Type Calcium Channel

Diltiazem's primary molecular target is the α1c subunit of the voltage-dependent L-type calcium channel (Ca_v1.2), which is the predominant calcium channel in cardiac and smooth muscle cells.[1][4][10]

Key aspects of its mechanism include:

-

Specific Binding Site: Diltiazem binds to a specific site on the extracellular side of the α1c subunit, believed to involve the S5-S6 linker region of transmembrane domain IV and/or the S6 segment of domain III.[4]

-

State-Dependent Inhibition: The drug exhibits state-dependent binding, meaning it has a higher affinity for channels in the open and inactivated states than in the resting state.[10][11] This property leads to a "use-dependent" or "frequency-dependent" block, where its effect is more pronounced at higher heart rates, a feature particularly beneficial in the management of tachyarrhythmias.[11][12][13]

-

Inhibition of Calcium Influx: By binding to the channel, diltiazem reduces the influx of extracellular calcium ions into the cell during depolarization.[4][5][6]

-

Modulation of Intracellular Signaling: The reduction in intracellular calcium concentration directly inhibits the contractile processes of myocardial and vascular smooth muscle cells.[4][10] In smooth muscle, this prevents the calcium-calmodulin complex from activating Myosin Light Chain Kinase (MLCK), leading to vasodilation.[10][14] In cardiac muscle, it reduces the force of contraction (negative inotropy).[5][6]

Core Pharmacological Effects

The inhibition of calcium influx by diltiazem translates into four key, dose-dependent pharmacological effects.

-

Vasodilation: By relaxing vascular smooth muscle, diltiazem dilates both coronary and peripheral arteries.[4][6][7] This action reduces total peripheral resistance, lowers systemic blood pressure, and increases oxygen delivery to the myocardium.[2][4][9]

-

Negative Chronotropy (Rate Control): Diltiazem slows the firing rate of the sinoatrial (SA) node, the heart's natural pacemaker, resulting in a decreased heart rate.[2][4][5]

-

Negative Dromotropy (Conduction Control): It slows conduction velocity through the atrioventricular (AV) node.[4][15][16] This effect is crucial for its use in controlling the ventricular response in arrhythmias like atrial fibrillation.[16]

-

Negative Inotropy (Force Reduction): By reducing calcium availability in cardiomyocytes, diltiazem decreases the force of myocardial contraction.[4][5][6] This reduces the heart's workload and myocardial oxygen demand.[4]

Pharmacokinetics and Metabolism

The clinical application of diltiazem is governed by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.

| Parameter | Value | Reference(s) |

| Absorption | Well absorbed from the GI tract | [5][17] |

| Bioavailability | ~40% (oral), due to extensive first-pass metabolism | [4][5][18] |

| Peak Plasma Time (T_max) | 11 to 18 hours (extended-release) | [4] |

| Plasma Half-Life (t½) | 3.0 to 4.9 hours | [5][17][19] |

| Volume of Distribution (Vd) | ~305 L | [4][19] |

| Plasma Protein Binding | 70-80% (primarily to albumin and α1-glycoprotein) | [4][5][18] |

| Metabolism | Extensive hepatic metabolism via CYP3A4, CYP2D6, and esterases | [4][19] |

| Excretion | 2-4% unchanged drug in urine; metabolites excreted in urine and feces | [5][18][19] |

| Therapeutic Plasma Conc. | 50 to 200 ng/mL | [4] |

Quantitative Clinical Data

Clinical trials have quantified the therapeutic and adverse effects of diltiazem across its primary indications.

Table 1: Efficacy in Essential Hypertension

| Study Type | Diltiazem Dose | Change in Diastolic Blood Pressure (DBP) | Placebo DBP Change | Reference(s) |

| Randomized, Double-Blind | 120 mg | -1.9 mmHg | -2.6 mmHg | [4] |

| 240 mg | -5.4 mmHg | -2.6 mmHg | [4] | |

| 360 mg | -6.1 mmHg | -2.6 mmHg | [4] | |

| 540 mg | -8.6 mmHg | -2.6 mmHg | [4] | |

| Randomized, Placebo-Controlled | 360 mg/day (in 85% of patients) | Supine: -13 mmHg; Standing: -10 mmHg | No significant change | [20] |

Table 2: Electrophysiological Effects on AV Nodal Conduction

| Plasma Concentration | Effect | Reference(s) |

| 37 ng/mL | Significant increase in Wenckebach cycle length | [15] |

| 80 ng/mL | Mean concentration for a 20% decrease in heart rate (in A-fib/flutter) | [19] |

| 83 ng/mL | Significant increase in AV nodal basic conduction time | [15] |

| 130 ng/mL | Mean concentration for a 30% decrease in heart rate (in A-fib/flutter) | [19] |

| 175 ng/mL | Significant increase in AV nodal functional refractory period | [15] |

| 379 - 1400 ng/mL | Development of second or third-degree AV block (in dogs) | [15] |

Table 3: Common Adverse Effects

| Adverse Effect | Frequency | Notes | Reference(s) |

| Headache | 2-10% | Generally minor, related to vasodilation | [8] |

| Peripheral Edema | - | Dose-dependent | [20][21] |

| Dizziness | - | More common than with placebo | [20] |

| Flushing | - | Related to vasodilation | [21] |

| Hypotension | - | Dose-dependent | [21] |

| Atrioventricular (AV) Block | ~0.48% (2nd or 3rd degree) | Most frequent serious adverse event; risk increases with beta-blocker co-administration | [21][22] |

Key Experimental Protocols

The pharmacological properties of diltiazem have been characterized through various in vitro and in vivo experimental models.

Protocol 1: In Vitro Assessment of Vasodilation in Vascular Smooth Muscle

This protocol is designed to measure diltiazem's direct effect on the contractility of isolated arterial segments.

-

Tissue Preparation:

-

Isolate a major artery (e.g., rabbit thoracic aorta or canine basilar artery) from a euthanized animal.[23][24]

-

Carefully clean the artery of adherent connective tissue and cut it into helical strips or rings (2-3 mm).

-

Mount the arterial segments in an organ bath containing a physiological salt solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

-

Tension Recording:

-

Connect one end of the segment to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 2 grams).

-

-

Induction of Contraction:

-

Application of Diltiazem:

-

Once a stable contractile plateau is reached, add diltiazem to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Record the relaxation of the arterial segment as a percentage of the pre-induced contraction.

-

-

Data Analysis:

-

Construct a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition) of diltiazem against the specific contractile agent.

-

Protocol 2: In Vivo Electrophysiological Study of AV Nodal Conduction

This protocol assesses diltiazem's frequency-dependent effects on the AV node in a clinical or large animal model.

-

Subject Preparation:

-

Studies are performed in consenting patients undergoing electrophysiological evaluation or in anesthetized, closed-chest animal models (e.g., dogs).[13][15]

-

Introduce multipolar electrode catheters via a femoral or jugular vein and position them in the high right atrium, His bundle region, and right ventricle under fluoroscopic guidance.

-

-

Baseline Measurements:

-

Record baseline electrophysiological parameters, including sinus cycle length, PR interval, AH interval (a measure of AV nodal conduction time), and HV interval.

-

Determine the Wenckebach cycle length and the AV nodal effective refractory period (AVERP) using programmed atrial stimulation (extrastimulus technique).[13]

-

-

Diltiazem Administration:

-

Administer diltiazem intravenously, often as a bolus followed by a continuous infusion, to achieve stable, dose-dependent plasma concentrations (e.g., low, intermediate, and high levels).[13][15]

-

Collect blood samples to measure plasma diltiazem concentrations via gas-liquid chromatography or a similar method.[15]

-

-

Post-Drug Measurement:

-

Repeat the full set of electrophysiological measurements at each plasma concentration level.

-

Critically, assess parameters at different atrial pacing cycle lengths (rates) to characterize the frequency-dependent effects of the drug.[13]

-

-

Data Analysis:

Conclusion

Diltiazem remains a vital tool in cardiovascular therapy, distinguished by its benzothiazepine structure and resulting intermediate pharmacological profile. Its mechanism, centered on the state-dependent blockade of L-type calcium channels, provides a unique balance of vasodilation and cardiac suppression. This dual activity allows for effective management of hypertension, angina, and supraventricular arrhythmias. The extensive body of research, supported by quantitative clinical data and detailed experimental investigation, solidifies diltiazem's position and provides a robust foundation for future drug development and clinical research in the field of cardiovascular medicine.

References

- 1. Diltiazem - BioPharma Notes [biopharmanotes.com]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 7. Diltiazem: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diltiazem. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. quora.com [quora.com]

- 15. Effects of diltiazem on atrioventricular conduction and arterial blood pressure: correlation with plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of the calcium antagonist diltiazem on atrioventricular conduction in chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. pfizermedical.com [pfizermedical.com]

- 20. Diltiazem as monotherapy for systemic hypertension: a multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diltiazem. A review of its pharmacology and therapeutic use in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Diltiazem-induced vasodilatation of smooth muscle cells of the canine basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Cardiovascular Revolution: An In-depth Technical Guide to the Early Research and Discovery of Diltiazem

An examination of the foundational preclinical and clinical research that established diltiazem as a cornerstone cardiovascular agent. This whitepaper details the early synthesis, mechanism of action, and pivotal experiments that defined its therapeutic potential.

Introduction

In the landscape of cardiovascular therapeutics, the advent of calcium channel blockers marked a paradigm shift in the management of hypertension, angina pectoris, and certain arrhythmias. Among these, diltiazem, a benzothiazepine derivative, emerged as a unique agent with a balanced profile of vascular and cardiac effects. This technical guide delves into the seminal research and discovery phase of diltiazem, providing a detailed account for researchers, scientists, and drug development professionals of the core scientific investigations that underpinned its journey from a novel chemical entity to a clinical mainstay. The focus will be on the early, foundational studies that elucidated its mechanism of action, cardiovascular effects, and structure-activity relationships.

The Genesis of Diltiazem: A Historical Perspective

The story of diltiazem begins in the laboratories of the Japanese pharmaceutical company, Tanabe Seiyaku Co., Ltd. in the early 1970s.[1][2] Building on the burgeoning understanding of the role of calcium in muscle contraction, which had been a subject of scientific inquiry since the mid-1960s, researchers at Tanabe Seiyaku embarked on a program to synthesize and screen novel compounds for cardiovascular activity. This effort led to the identification of a new class of compounds, the benzothiazepines, with diltiazem (then known as CRD-401) as the lead candidate.[3]

The initial synthetic routes to diltiazem were developed and patented by Tanabe Seiyaku.[4][5] These early syntheses were crucial for producing the quantities of the compound needed for extensive pharmacological evaluation. The research was driven by the hypothesis that modulating calcium influx in vascular and cardiac tissues could be a viable therapeutic strategy for cardiovascular diseases.

Mechanism of Action: Unlocking the Calcium Channel

Early pharmacological studies quickly identified diltiazem as a potent vasodilator. The core of its mechanism was pinpointed to the inhibition of calcium ion (Ca²⁺) influx through voltage-gated calcium channels in cell membranes. Specifically, diltiazem was found to target the L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells.[3][6] By blocking these channels, diltiazem reduces the amount of intracellular calcium available for the contractile machinery, leading to muscle relaxation.[6]

Signaling Pathway of Diltiazem in Vascular Smooth Muscle

In vascular smooth muscle, the influx of extracellular Ca²⁺ through L-type calcium channels is a primary trigger for contraction. Diltiazem's blockade of these channels leads to a cascade of intracellular events resulting in vasodilation.

References

- 1. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Diltiazem hydrochloride: synthetic and pharmacological studies and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]

- 5. Diltiazem hydrochloride, SLV-324, CRD-401, MK-793(maleate), Milptin, Teczem(Comb. with enalapril), Tiazac(slow-release), Herbesser, Adizem, Dilzem, Cardizem, Slozem, Tiazac XC, Cardizem XL, Masdil, Uni-Masdil, Anoheal, Lacerol, Cardizem LA, Tildiem-药物合成数据库 [drugfuture.com]

- 6. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Negative Inotropic and Chronotropic Effects of Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is fundamentally linked to its ability to modulate cardiac function, specifically through its negative inotropic (force of contraction) and negative chronotropic (heart rate) effects. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of these effects. By inhibiting the influx of extracellular calcium through L-type calcium channels in cardiac tissues, Diltiazem directly interferes with excitation-contraction coupling in cardiomyocytes and suppresses the spontaneous depolarization of pacemaker cells in the sinoatrial node.[3][4][5] This document consolidates quantitative data, details common experimental protocols, and provides visual representations of the core biological processes to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Diltiazem's primary molecular target is the L-type voltage-gated calcium channel (CaV1.2), a crucial component in cardiovascular physiology.[2][5] These channels are abundant in cardiomyocytes, vascular smooth muscle, and the pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes.[2][6]

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which forms the channel's pore.[1][7] Studies suggest its binding determinants are located on the transmembrane segments IIIS6 and IVS6.[7][8] This interaction is use-dependent, meaning Diltiazem binds more effectively to channels that are frequently opening and inactivating, a state more common in rapidly firing cardiac tissue than in resting vascular smooth muscle.[9][10][11] This use-dependency contributes to its cardioselective properties.[5] By binding to the channel, Diltiazem physically obstructs or allosterically modifies the pore, thereby inhibiting the influx of calcium ions into the cell during depolarization.[1][[“]]

Negative Inotropic Effect: Reduction in Myocardial Contractility

The force of cardiac muscle contraction is directly proportional to the concentration of free cytosolic calcium ([Ca²⁺]i) available to bind to the myofilaments. Diltiazem's negative inotropic effect stems from its direct interference with this process.

Signaling Pathway of Excitation-Contraction Coupling

In a healthy cardiomyocyte, an action potential traveling along the sarcolemma depolarizes the membrane, activating L-type calcium channels. The initial, small influx of Ca²⁺ into the cell (the "trigger calcium") binds to and activates ryanodine receptors (RyR2) on the membrane of the sarcoplasmic reticulum (SR). This triggers a much larger release of stored Ca²⁺ from the SR into the cytosol, a process known as calcium-induced calcium release (CICR).[5] The resulting surge in [Ca²⁺]i allows calcium to bind to troponin C, causing a conformational change in the troponin-tropomyosin complex. This change exposes actin-binding sites for myosin heads, enabling cross-bridge cycling and subsequent muscle contraction.[5]

Diltiazem's Point of Intervention

Diltiazem's blockade of L-type calcium channels curtails the initial influx of "trigger calcium."[5] This reduction in the trigger signal leads to a diminished calcium-induced calcium release from the sarcoplasmic reticulum. The ultimate effect is a lower peak intracellular Ca²⁺ concentration during systole, resulting in less calcium binding to troponin C and, consequently, a weaker force of myocardial contraction.[4][5][11] This reduction in contractility decreases the heart's workload and myocardial oxygen demand, which is beneficial in treating conditions like angina.[2]

Negative Chronotropic Effect: Reduction in Heart Rate

Diltiazem slows the heart rate by acting on the pacemaker cells of the sinoatrial (SA) node, the heart's natural pacemaker.

Signaling Pathway of SA Node Pacemaker Potential

Unlike contractile cells, SA node cells do not have a stable resting membrane potential. They exhibit automaticity, characterized by a slow, spontaneous diastolic depolarization during Phase 4 of the action potential.[13] This "pacemaker potential" is driven by a combination of ionic currents:

-

If ("Funny" Current): An initial, slow influx of Na⁺.[13]

-

ICa,T (T-type Ca²⁺ Current): A transient inward Ca²⁺ current that contributes to depolarization.

-

ICa,L (L-type Ca²⁺ Current): A crucial inward Ca²⁺ current that drives the later part of Phase 4 depolarization to the threshold potential (around -40 mV).[6][14]

Once the threshold is reached, a large influx of Ca²⁺ through L-type channels generates the action potential upstroke (Phase 0).[6][13] The rate of Phase 4 depolarization determines the heart rate; a faster depolarization leads to a higher heart rate, and a slower depolarization results in a lower heart rate.

Diltiazem's Point of Intervention

Diltiazem blocks the L-type calcium channels in SA nodal cells.[2] This action specifically reduces the ICa,L current, which is critical for the final stage of the pacemaker potential.[14] By diminishing this inward depolarizing current, Diltiazem decreases the slope of the Phase 4 depolarization.[2] Consequently, it takes a longer time for the membrane potential to reach the threshold for firing an action potential. This prolongs the cardiac cycle length and manifests as a decreased heart rate (bradycardia).[2][14]

Quantitative Data on Inotropic and Chronotropic Effects

The effects of Diltiazem have been quantified in numerous studies, often in comparison to other calcium channel blockers like Verapamil and Nifedipine.

Table 1: Comparative Inotropic Effects (In Vitro)

| Drug | Parameter | Species/Tissue | Value | Reference(s) |

|---|---|---|---|---|

| Diltiazem | IC₅₀ (Contraction) | Human Papillary Muscle | ~0.40 µM | [15][16] |

| Verapamil | IC₅₀ (Contraction) | Human Papillary Muscle | ~0.10 µM | [15] |

| Nifedipine | IC₅₀ (Contraction) | Human Papillary Muscle | ~0.03 µM | [15] |

| Isradipine | IC₅₀ (Contraction) | Human Papillary Muscle | > 1.0 µM | [16] |

IC₅₀: Concentration required for a 50% decrease in the isometric force of contraction.

Table 2: Comparative Chronotropic Effects (In Vitro)

| Drug | Parameter | Species/Tissue | Value | Reference(s) |

|---|---|---|---|---|

| Diltiazem | Conc. for 25% HR↓ | Isolated Dog Hearts | 0.40 µM | [15] |

| Verapamil | Conc. for 25% HR↓ | Isolated Dog Hearts | 0.20 µM | [15] |

| Nifedipine | Conc. for 25% HR↓ | Isolated Dog Hearts | 0.09 µM | [15] |

HR↓: Heart Rate Decrease

Table 3: Hemodynamic Effects in Conscious Dogs (In Vivo)

| Drug (Dose) | Change in Heart Rate | Change in LV dP/dtₘₐₓ | Reference(s) |

|---|---|---|---|

| Diltiazem (200 µg/kg) | Slight Increase (+25 bpm) | Unchanged | [17] |

| Verapamil (250 µg/kg) | Marked Increase (+70 bpm) | Decreased by 26% | [17] |

| Nifedipine (50 µg/kg) | Marked Increase (+82 bpm) | Increased by 24% | [17] |

Note: In conscious animals, the direct negative chronotropic and inotropic effects can be masked or counteracted by baroreceptor reflex activation due to vasodilation-induced hypotension.[17][18] After autonomic blockade, all three drugs demonstrate clear negative inotropic and chronotropic effects.[15]

Key Experimental Protocols

The characterization of Diltiazem's effects relies on a suite of established experimental methodologies.

In Vitro Myocardial Contractility Assay

-

Objective: To measure the direct effect of Diltiazem on the force of contraction, independent of systemic reflexes.

-

Methodology:

-

Tissue Preparation: Papillary muscles or atrial trabeculae are dissected from animal (e.g., guinea pig, rabbit) or human hearts.[16]

-

Mounting: The muscle strip is mounted vertically in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C. One end is fixed, and the other is attached to an isometric force transducer.

-

Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.

-

Data Acquisition: The isometric force of contraction is recorded. After a stable baseline is achieved, cumulative concentrations of Diltiazem are added to the bath.

-

Analysis: A concentration-response curve is generated to determine parameters like the IC₅₀ (the concentration causing 50% inhibition of contractile force).[16]

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of Diltiazem on L-type calcium currents (ICa,L) in single cardiomyocytes.

-

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts.[19]

-

Patch-Clamp Configuration: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Voltage Protocol: The cell is held at a negative potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the L-type calcium channels. To isolate ICa,L, other currents (e.g., Na⁺, K⁺) are blocked pharmacologically or ionically.

-

Drug Application: Baseline ICa,L is recorded. Diltiazem is then applied via the perfusion system.

-

Analysis: The peak amplitude of ICa,L before and after drug application is measured to quantify the degree of channel blockade.[19]

-

Isolated Perfused Heart (Langendorff) Preparation

-

Objective: To assess the chronotropic and inotropic effects on an intact, isolated heart.

-

Methodology:

-

Heart Isolation: An animal heart is rapidly excised and arrested in ice-cold buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is perfused retrogradely via the aorta with an oxygenated physiological salt solution at a constant pressure and temperature. This perfusion maintains the heart's viability and spontaneous beating.

-

Measurements: Heart rate is measured from an ECG or by a tachometer. A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of contractility.

-

Drug Administration: Diltiazem is infused into the perfusion line, and changes in heart rate and contractility are recorded.

-

Conclusion

Diltiazem exerts its negative inotropic and chronotropic effects through a singular, potent mechanism: the blockade of L-type calcium channels. By reducing calcium influx into cardiomyocytes, it dampens the force of contraction, thereby decreasing myocardial oxygen demand. In parallel, by slowing the rate of spontaneous depolarization in SA nodal cells, it reduces the heart rate, allowing for improved diastolic filling time and further reducing cardiac workload. A thorough understanding of these fundamental mechanisms, supported by quantitative data from well-defined experimental protocols, is essential for the continued development and optimized clinical application of Diltiazem and next-generation cardiovascular therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JustInTimeMedicine [justintimemedicine.com]

- 7. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of diltiazem in isolated human atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. consensus.app [consensus.app]

- 13. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]

- 14. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Reflex chronotropic and inotropic effects of calcium channel-blocking agents in conscious dogs. Diltiazem, verapamil, and nifedipine compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem Malate: A Comparative Analysis of its Effects on Vascular Smooth Muscle and Cardiac Muscle

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of various cardiovascular disorders. Its therapeutic efficacy stems from its ability to modulate intracellular calcium levels, albeit with distinct consequences in different muscle tissues. This technical guide provides an in-depth analysis of the differential effects of diltiazem malate on vascular smooth muscle and cardiac muscle. We delve into its mechanism of action, present quantitative data on its potency and selectivity, detail key experimental protocols for its characterization, and provide visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (Cav1.2) in both cardiac and vascular smooth muscle cells.[1][2][3] This inhibition of calcium entry leads to a reduction in intracellular calcium concentration, which in turn modulates the contractile processes in these tissues.[2][3] While the fundamental mechanism is the same, diltiazem exhibits a degree of selectivity, with its effects on vascular smooth muscle and cardiac muscle manifesting differently. This guide will explore these differences in detail.

Mechanism of Action: A Tale of Two Tissues

Diltiazem's primary target is the α1 subunit of the L-type calcium channel.[2] By binding to this channel, it reduces the frequency and duration of channel opening, thereby limiting calcium influx during membrane depolarization.[4]

Vascular Smooth Muscle: Promoting Vasodilation

In vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical step in initiating contraction.[2] The binding of diltiazem to these channels leads to a decrease in intracellular calcium, which in turn reduces the activation of myosin light chain kinase (MLCK).[2] This results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.[2] This vasodilatory effect is the basis for diltiazem's antihypertensive properties.[3] Diltiazem is a potent dilator of both coronary and peripheral arteries.[5]

Cardiac Muscle: Modulating Contractility and Conduction